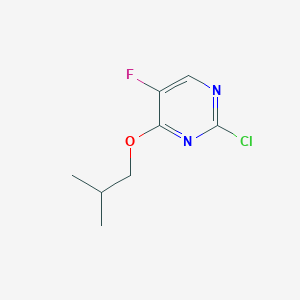

2-Chloro-5-fluoro-4-isobutoxypyrimidine

CAS No.: 1510352-42-7

Cat. No.: VC3025547

Molecular Formula: C8H10ClFN2O

Molecular Weight: 204.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1510352-42-7 |

|---|---|

| Molecular Formula | C8H10ClFN2O |

| Molecular Weight | 204.63 g/mol |

| IUPAC Name | 2-chloro-5-fluoro-4-(2-methylpropoxy)pyrimidine |

| Standard InChI | InChI=1S/C8H10ClFN2O/c1-5(2)4-13-7-6(10)3-11-8(9)12-7/h3,5H,4H2,1-2H3 |

| Standard InChI Key | BYGAEQWTJICAMO-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=NC(=NC=C1F)Cl |

| Canonical SMILES | CC(C)COC1=NC(=NC=C1F)Cl |

Introduction

Chemical Structure and Properties

2-Chloro-5-fluoro-4-isobutoxypyrimidine consists of a pyrimidine ring substituted at the 2-position with chlorine, the 5-position with fluorine, and the 4-position with an isobutoxy group. This specific pattern of substitution creates a molecule with distinctive electronic and steric properties that influence its reactivity and potential applications.

Physical Properties

The compound exists as a crystalline solid at room temperature with physical properties characteristic of halogenated pyrimidines. While specific experimental data for this exact compound is limited in the provided research materials, its properties can be inferred from similar structures.

Structural Features

The pyrimidine ring forms the core scaffold with three nitrogen atoms contributing to its electron-deficient nature. The presence of electronegative halogen substituents (chlorine at position 2 and fluorine at position 5) further enhances the electrophilicity of the ring, while the isobutoxy group at position 4 introduces specific steric and electronic effects that influence reactivity patterns.

Spectroscopic Characteristics

Typical spectroscopic data for similar halogenated pyrimidines suggests characteristic patterns in NMR, IR, and mass spectrometry that would be expected for 2-Chloro-5-fluoro-4-isobutoxypyrimidine. The specific resonance signals in NMR would reflect the electronic environment created by the halogen substituents and the isobutoxy group.

| Property | Expected Value | Notes |

|---|---|---|

| Molecular Formula | C8H10ClFN2O | Based on structural composition |

| Molecular Weight | 204.63 g/mol | Calculated from atomic weights |

| Appearance | Crystalline solid | Typical for halogenated pyrimidines |

| Solubility | Soluble in organic solvents | Expected to be soluble in dichloromethane, chloroform, and other non-polar solvents |

| Melting Point | Not specifically reported | Expected to be in the range of 80-150°C based on similar compounds |

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Chloro-5-fluoro-4-isobutoxypyrimidine typically involves the functionalization of halogenated pyrimidine precursors. Several methods can be employed to introduce the specific substitution pattern required.

Halogenation Reactions

Preparing the 2-chloro-5-fluoro substitution pattern often involves selective halogenation reactions. The synthesis of related compounds involves specific conditions to achieve regioselective halogenation of the pyrimidine ring, which could be adapted for this particular compound.

Alkoxylation at the 4-Position

Reactivity and Chemical Behavior

Nucleophilic Substitution Reactions

The presence of electron-withdrawing halogens makes 2-Chloro-5-fluoro-4-isobutoxypyrimidine susceptible to nucleophilic aromatic substitution reactions. The chlorine at position 2 is particularly reactive toward nucleophiles, making this position a common site for further functionalization in synthetic applications.

Coupling Reactions

Applications and Uses

Pharmaceutical Synthesis

Halogenated pyrimidines serve as important intermediates in the synthesis of pharmaceutical compounds. 2-Chloro-5-fluoro-4-isobutoxypyrimidine, with its specific substitution pattern, may function as a building block for the synthesis of compounds with potential biological activities.

Preparation of Kinase Inhibitors

Related compounds featuring the 2-chloro-5-fluoropyrimidine moiety have been utilized in the preparation of kinase inhibitors, including those targeting CDK4/6 pathways. The structural features of 2-Chloro-5-fluoro-4-isobutoxypyrimidine make it potentially valuable in similar applications.

Agricultural Applications

Pyrimidine derivatives have established roles in agrochemical development, including herbicides and fungicides. The specific substitution pattern of 2-Chloro-5-fluoro-4-isobutoxypyrimidine may confer properties relevant to agricultural applications, though specific research in this area requires further investigation.

Research Status and Future Directions

Current Research Limitations

Research specifically focused on 2-Chloro-5-fluoro-4-isobutoxypyrimidine appears limited in the current literature. Most studies focus on related compounds with similar structural features but different substitution patterns. This represents a potential area for future research to expand understanding of this specific compound.

Structure-Activity Relationship Studies

Future research directions could include structure-activity relationship studies to determine how the specific substitution pattern of 2-Chloro-5-fluoro-4-isobutoxypyrimidine influences biological activity compared to related compounds. Such studies would provide valuable insights for drug design and development.

Synthetic Methodology Development

The development of more efficient and selective methods for the synthesis of 2-Chloro-5-fluoro-4-isobutoxypyrimidine represents another area for future research. This could include the exploration of novel catalytic systems, green chemistry approaches, and one-pot synthetic procedures to streamline production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume